ethyl (2Z)-2-(2-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and ketones with thiazole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolopyrimidine ring system through intramolecular cyclization.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Compounds with similar structures, such as other thiazolopyrimidines with different substituents.
Uniqueness: The unique combination of functional groups in ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H27ClN2O5S |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27ClN2O5S/c1-5-33-20-13-12-18(14-21(20)34-6-2)24-23(26(32)35-7-3)16(4)29-27-30(24)25(31)22(36-27)15-17-10-8-9-11-19(17)28/h8-15,24H,5-7H2,1-4H3/b22-15- |
InChI Key |
MNGXVODLPCQFQY-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CC=C4Cl)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4Cl)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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